molecular formula C16H18O4 B8568160 Ethyl 4-hydroxy-1,1,6-trimethyl-2-oxo-naphthalene-3-carboxylate

Ethyl 4-hydroxy-1,1,6-trimethyl-2-oxo-naphthalene-3-carboxylate

Cat. No. B8568160
M. Wt: 274.31 g/mol
InChI Key: BYAQCMHXCMIHEA-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

Concentrated H2SO4 (11.5 mL, 216 mmol) was added dropwise via addition funnel to stirred diethyl 2-(2-methyl-2-p-tolylpropanoyl)malonate (6.92 g, 21.6 mmol) at 0° C. The reaction mixture was stirred for 1.5 hours and then poured into a flask of ice, diluted with 200 mL of EtOAc, added to a separatory funnel, partitioned with water, washed 2 times with 75 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound (3.05 g) as a brown oil which was used without further purification. MS (m/z)=275 (M+H)+.
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]([C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1)([CH3:21])[C:8]([CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11](OCC)=[O:12])=[O:9]>CCOC(C)=O>[OH:12][C:11]1[C:23]2[C:22](=[CH:27][CH:26]=[C:25]([CH3:28])[CH:24]=2)[C:7]([CH3:6])([CH3:21])[C:8](=[O:9])[C:10]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
11.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
6.92 g
Type
reactant
Smiles
CC(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C1=CC=C(C=C1)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a flask of ice
ADDITION
Type
ADDITION
Details
added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with water
WASH
Type
WASH
Details
washed 2 times with 75 mL of water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=C(C(C(C2=CC=C(C=C12)C)(C)C)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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